molecular formula C21H26O4 B127239 Dehydroagastol CAS No. 142182-52-3

Dehydroagastol

Cat. No.: B127239
CAS No.: 142182-52-3
M. Wt: 342.4 g/mol
InChI Key: YAYJIXJFUFMWFD-KDKPCJNHSA-N
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Description

Dehydroagastol (C₂₁H₂₆O₄; molecular weight 342.44 g/mol) is a diterpene quinone derivative classified as a 19(4→3)-abeo-abietane tetraenone. It features a yellow-green acicular crystalline structure with a melting point of 159–161°C and solubility in hexane, chloroform, and methanol . This compound is naturally isolated from Pogostemon cablin (syn. Mentha cablin), a plant traditionally used in herbal medicine for its anti-inflammatory and immunomodulatory properties . Its structural uniqueness lies in the abeo-abietane skeleton with hydroxyl, methoxy, and ketone functional groups, which contribute to its bioactivity (Figure 1).

Properties

CAS No.

142182-52-3

Molecular Formula

C21H26O4

Molecular Weight

342.4 g/mol

IUPAC Name

(2S,4aS,10aS)-5,8-dihydroxy-6-methoxy-2,4a-dimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one

InChI

InChI=1S/C21H26O4/c1-10(2)15-18(23)16-14(22)9-13-12(4)11(3)7-8-21(13,5)17(16)19(24)20(15)25-6/h11,13,23-24H,1,4,7-9H2,2-3,5-6H3/t11-,13-,21-/m0/s1

InChI Key

YAYJIXJFUFMWFD-KDKPCJNHSA-N

SMILES

CC1CCC2(C(C1=C)CC(=O)C3=C2C(=C(C(=C3O)C(=C)C)OC)O)C

Isomeric SMILES

C[C@H]1CC[C@]2([C@H](C1=C)CC(=O)C3=C2C(=C(C(=C3O)C(=C)C)OC)O)C

Canonical SMILES

CC1CCC2(C(C1=C)CC(=O)C3=C2C(=C(C(=C3O)C(=C)C)OC)O)C

Other CAS No.

142182-52-3

Synonyms

19(4-3)abeo-11,14-dihydroxy-12-methoxy-abieta-8,11,13,15-tetraen-7-one
dehydroagastol

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Overview of this compound and Analogous Diterpene Quinones

Compound Name Key Structural Features IC₅₀ (Immunomodulation) Neopterin Inhibition Source/Study Highlights
This compound (5) 19(4→3)-abeo, 11,14-dihydroxy, 12-methoxy, tetraenone HP-r4 mixture: Most potent Significant inhibition Pogostemon cablin ; HP-r4 mixture
15,16-Dehydroinuroyleanol (4) Similar abeo-abietane core, distinct oxygenation HP-r4 mixture: Most potent Significant inhibition Synergistic activity in HP-r4
Agastiquinone (3) Quinone moiety, lacking methoxy group Moderate activity No dose-dependent effect Limited reproducibility
7-O-Acetylhorminone (2) Acetylated hydroxyl group Moderate activity Significant inhibition Higher solubility vs. agastol
3-Deoxyagastaquinone (8) Deoxygenated at C3 position Lower activity Moderate inhibition Reduced polarity impacts bioavailability
Agastol (7) Simplified hydroxylation pattern Minor activity Minor inhibition Lower potency vs. This compound

Structural and Functional Comparisons

This compound vs. The synergy between compounds 4 and 5 suggests that methoxy and hydroxyl substitutions enhance receptor binding or stability.

This compound vs. This highlights the critical role of methoxy substituents in bioactivity.

This compound vs. Agastol (7) :
Agastol’s simplified hydroxylation pattern correlates with diminished activity, emphasizing the necessity of the 11,14-dihydroxy and 12-methoxy groups for potency .

Pharmacological Insights

  • Immunomodulatory Potency: The HP-r4 mixture (1:1 ratio of compounds 4 and 5) outperforms individual compounds, indicating synergistic interactions. For example, neopterin inhibition—a marker of immune response—was most pronounced in HP-r4, followed by compound 3 (agastiquinone) and compound 2 (7-O-acetylhorminone) .
  • Limitations in Data Reproducibility: Sample limitations affected reproducibility for compounds 1 (horminone) and 3 (agastiquinone), underscoring the need for further studies .

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